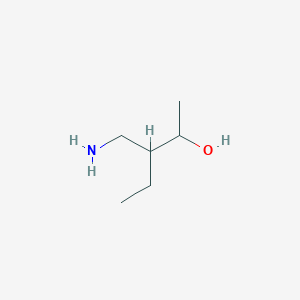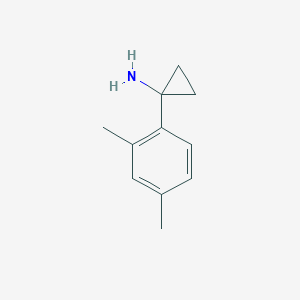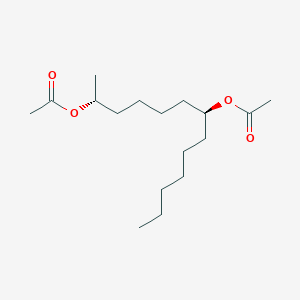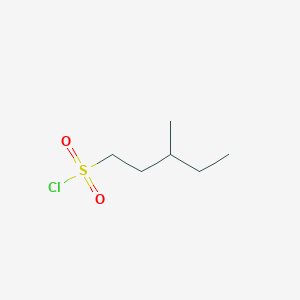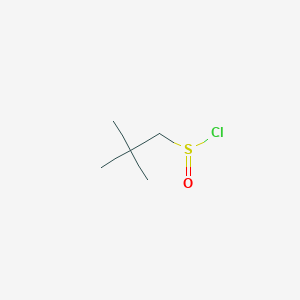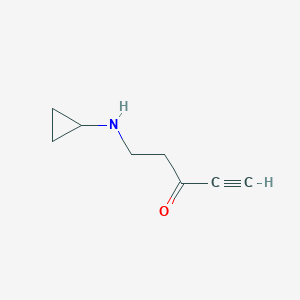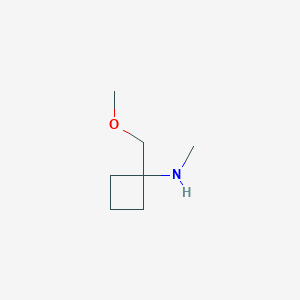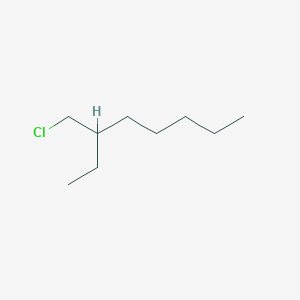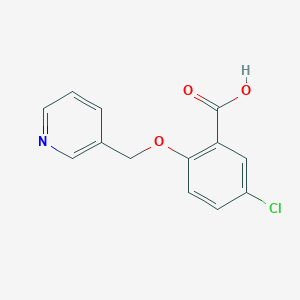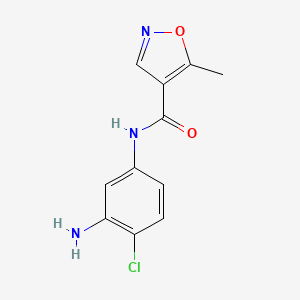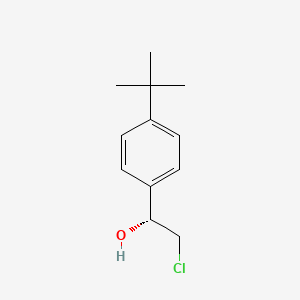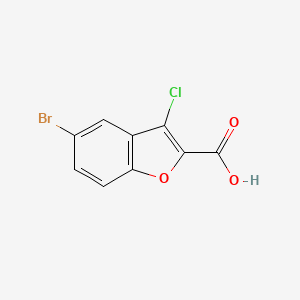
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of bromine and chlorine atoms attached to the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-3-chlorobenzofuran with suitable reagents to introduce the carboxylic acid group. One common method involves the reaction of 5-bromo-3-chlorobenzofuran with nitrophenol, followed by reduction and esterification steps to yield the desired product . The reaction conditions often require the use of organic solvents such as ethanol, methanol, or chloroform, and may involve heating or the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzofuran ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters, or it can be hydrolyzed to revert to the acid form.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and acids or bases for esterification and hydrolysis. Reaction conditions may vary depending on the desired transformation but often involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzofuran derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid and its derivatives depends on their specific biological targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors to exert their effects. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-3-chloro-1-benzofuran-2-carboxylic acid include other halogenated benzofuran derivatives such as:
- 5-Bromo-1-benzofuran-2-carboxylic acid
- 7-Bromo-1-benzofuran-2-carboxylic acid
- 6-Chloro-benzofuran-3-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H4BrClO3 |
|---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
5-bromo-3-chloro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
VKIINWYCOKMICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


